molecular formula C19H30N2 B249145 1'-(3-phenylpropyl)-1,4'-bipiperidine

1'-(3-phenylpropyl)-1,4'-bipiperidine

Cat. No.: B249145
M. Wt: 286.5 g/mol
InChI Key: XEIHVHVXQHYLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)-4,1’-bipiperidine is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a bipiperidine core with a phenylpropyl group attached, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-4,1’-bipiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 1-benzylpiperidine by reacting piperidine with benzyl chloride.

    Step 2: Alkylation of 1-benzylpiperidine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of 1-(3-Phenylpropyl)-4,1’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)-4,1’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2

InChI Key

XEIHVHVXQHYLBM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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